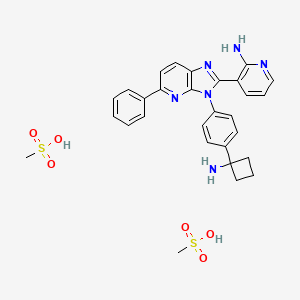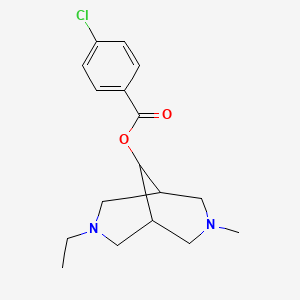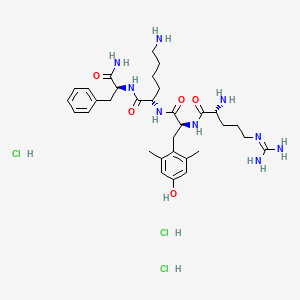
Asalhydromorphone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asalhydromorphone hydrochloride is a novel prodrug of hydromorphone, a potent μ-opioid receptor agonist. It has been designed to deter nonoral forms of abuse associated with hydromorphone. This compound is primarily used for its analgesic properties, providing pain relief in various medical settings .
Preparation Methods
The synthesis of asalhydromorphone hydrochloride involves the conjugation of hydromorphone with two acetylsalicylic acid (aspirin) moieties. This process results in a compound that, when administered, releases hydromorphone in the body . The preparation for intranasal administration involves mixing the active pharmaceutical ingredient with carboxymethyl cellulose to provide sufficient mass for reliable insufflation .
Chemical Reactions Analysis
Asalhydromorphone hydrochloride undergoes various chemical reactions, including:
Hydrolysis: In the body, it hydrolyzes to release hydromorphone and acetylsalicylic acid.
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: The compound can undergo substitution reactions under specific conditions, although this is not typical in its pharmacological use.
Common reagents and conditions for these reactions include acidic or basic environments for hydrolysis and specific catalysts for substitution reactions. The major products formed from these reactions are hydromorphone and acetylsalicylic acid .
Scientific Research Applications
Asalhydromorphone hydrochloride has several scientific research applications:
Medicine: It is used as an analgesic for managing moderate to severe pain. .
Pharmacokinetics: Studies have been conducted to evaluate its pharmacokinetics and abuse potential, particularly when administered intranasally.
Clinical Trials: It has been involved in clinical trials to assess its efficacy and safety in various patient populations.
Mechanism of Action
Asalhydromorphone hydrochloride exerts its effects by binding to μ-opioid receptors in the central nervous system. This binding inhibits ascending pain pathways, altering the perception and response to pain. It also produces generalized central nervous system depression, leading to its analgesic effects .
Comparison with Similar Compounds
Asalhydromorphone hydrochloride is unique compared to other similar compounds due to its design as a prodrug to deter abuse. Similar compounds include:
Hydromorphone: A potent μ-opioid receptor agonist used for pain management.
Oxycodone: Another opioid analgesic with a similar mechanism of action but different pharmacokinetic properties.
Morphine: A well-known opioid analgesic with a broader range of effects and higher potential for abuse
This compound stands out due to its reduced potential for abuse and its specific design to release hydromorphone in a controlled manner .
Properties
CAS No. |
1431530-07-2 |
|---|---|
Molecular Formula |
C35H32ClNO9 |
Molecular Weight |
646.1 g/mol |
IUPAC Name |
[(4R,4aR,7aR,12bS)-9-(2-acetyloxybenzoyl)oxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] 2-acetyloxybenzoate;hydrochloride |
InChI |
InChI=1S/C35H31NO9.ClH/c1-19(37)41-26-10-6-4-8-22(26)33(39)43-28-14-12-21-18-25-24-13-15-29(32-35(24,16-17-36(25)3)30(21)31(28)45-32)44-34(40)23-9-5-7-11-27(23)42-20(2)38;/h4-12,14-15,24-25,32H,13,16-18H2,1-3H3;1H/t24-,25+,32-,35-;/m0./s1 |
InChI Key |
BQOLRGIWWHXAEF-MFWDCWMPSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC[C@H]3[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C.Cl |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CCC3C4CC5=C6C3(C2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


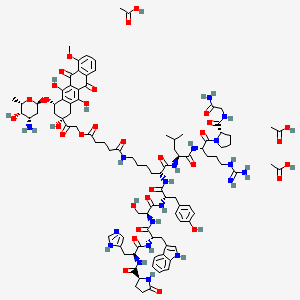
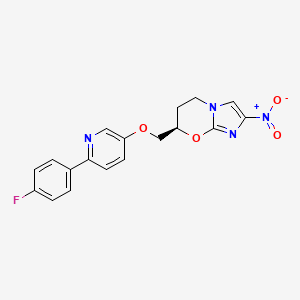

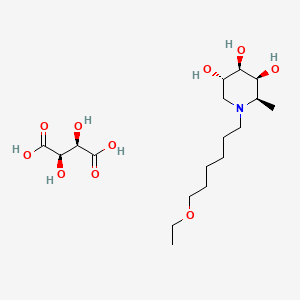
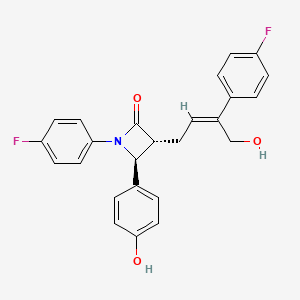
![1-[(1S,2R,5R,7R,8R,10S,11S,14S,15S)-8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethanone](/img/structure/B10860057.png)
![5-chloro-N-[[(5S)-3-[4-(5,6-dihydro-2H-1,2,4-triazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide;methanesulfonic acid](/img/structure/B10860059.png)
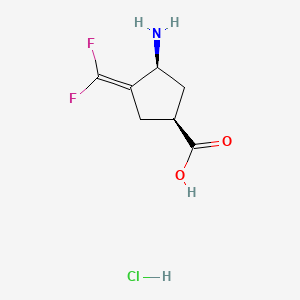
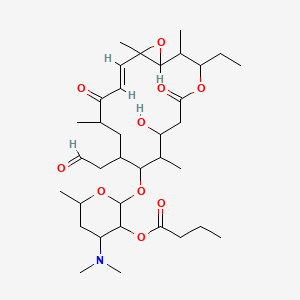
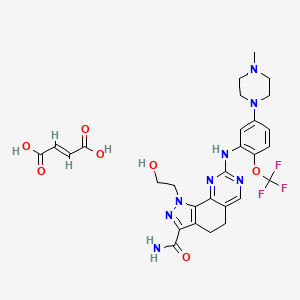
![[(3R,5S,6S,7S,8S,9S,12R,13S,14R,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B10860074.png)
